molecular formula C4H5FO2S B2451075 Buta-1,3-diene-1-sulfonyl fluoride CAS No. 1937242-86-8

Buta-1,3-diene-1-sulfonyl fluoride

Cat. No.: B2451075
CAS No.: 1937242-86-8
M. Wt: 136.14
InChI Key: AIIIUATWZPUYHX-ARJAWSKDSA-N
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Description

Buta-1,3-diene-1-sulfonyl fluoride is an organic compound with the molecular formula C4H5FO2S. . The compound is characterized by the presence of a sulfonyl fluoride group attached to a butadiene backbone, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Buta-1,3-diene-1-sulfonyl fluoride typically involves the reaction of butadiene with sulfonyl fluoride precursors under controlled conditions. One common method includes the use of ethenesulfonyl fluoride as a starting material, which undergoes a series of reactions to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and large-scale reactors to accommodate the demand for the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-quality product .

Chemical Reactions Analysis

Types of Reactions: Buta-1,3-diene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, with specific temperature, solvent, and catalyst requirements .

Major Products Formed:

Scientific Research Applications

Buta-1,3-diene-1-sulfonyl fluoride has found applications in several scientific research areas:

Comparison with Similar Compounds

Uniqueness: Buta-1,3-diene-1-sulfonyl fluoride is unique due to its combination of the butadiene backbone and the sulfonyl fluoride group, which imparts distinct reactivity and versatility in various chemical transformations. Its ability to undergo multiple types of reactions and form diverse derivatives sets it apart from similar compounds .

Properties

IUPAC Name

(1E)-buta-1,3-diene-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIIUATWZPUYHX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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